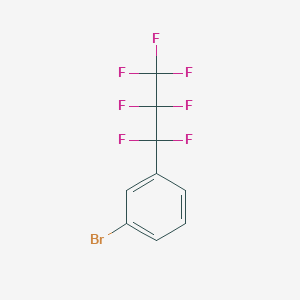

1-Bromo-3-(heptafluoropropyl)benzene

Description

1-Bromo-3-(heptafluoropropyl)benzene is a brominated aromatic compound featuring a heptafluoropropyl (–CF2CF2CF3) substituent at the meta position of the benzene ring. This highly fluorinated group imparts unique electronic and steric properties, making the compound valuable in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nature of the heptafluoropropyl group enhances the reactivity of the bromine atom in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are critical in synthesizing complex organic molecules.

Properties

CAS No. |

53104-06-6 |

|---|---|

Molecular Formula |

C9H4BrF7 |

Molecular Weight |

325.02 g/mol |

IUPAC Name |

1-bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)benzene |

InChI |

InChI=1S/C9H4BrF7/c10-6-3-1-2-5(4-6)7(11,12)8(13,14)9(15,16)17/h1-4H |

InChI Key |

KWBCPLOUPVMESF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Substituent Types :

Fluorinated Groups :

- 1-Bromo-3-(trifluoromethoxy)benzene : The trifluoromethoxy (–OCF3) group is strongly electron-withdrawing, facilitating palladium-catalyzed arylations with heteroarenes (e.g., imidazopyridines) in yields exceeding 90% .

- 1-Bromo-3-(difluoromethyl)benzene : Used in synthesizing BI-3231, a selective HSD17B13 inhibitor, demonstrating the role of fluorinated groups in enhancing drug potency and metabolic stability .

Non-Fluorinated Groups: 1-Bromo-3-isopropylbenzene: The electron-donating isopropyl group reduces electrophilicity at the bromine, limiting utility in cross-couplings but improving stability in storage . 1-Bromo-3-(methylsulfonyl)benzene: The sulfonyl group’s strong electron-withdrawing effect enables regioselective functionalization, though steric bulk may hinder certain reactions .

Electronic and Steric Comparison :

- Heptafluoropropyl vs. However, its higher fluorine content may improve lipophilicity, enhancing membrane permeability in drug candidates .

- Heptafluoropropyl vs. Isopropyl : The heptafluoropropyl group’s electronegativity contrasts sharply with the electron-donating isopropyl substituent, making the former more reactive in arylations but less stable under basic conditions .

Physical and Chemical Properties

Molecular Weight and Boiling Points :

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Purity | CAS RN | Source |

|---|---|---|---|---|---|---|

| 1-Bromo-3-(heptafluoropropyl)benzene | C₉H₄BrF₇ | 317.03* | Not reported | >95%† | Not available | - |

| 1-Bromo-3-(trifluoromethoxy)benzene | C₇H₄BrF₃O | 241.00 | 153–155 | >95.0% | 2252-44-0 | Kanto Reagents |

| 1-Bromo-3-phenoxybenzene | C₁₂H₉BrO | 249.11 | Not reported | 97% | - | Thermo Scientific |

| 1-Bromo-3-isopropylbenzene | C₉H₁₁Br | 199.09 | Not reported | >95% | - | AldrichCPR |

*Calculated value. †Assumed based on similar fluorinated compounds.

Solubility and Stability :

- Fluorinated derivatives like 1-bromo-3-(trifluoromethoxy)benzene exhibit lower solubility in polar solvents (e.g., water) due to increased hydrophobicity but show excellent stability under acidic conditions .

- Heptafluoropropyl’s bulky structure may further reduce solubility compared to smaller fluorinated substituents, necessitating the use of aprotic solvents (e.g., DMF, THF) in reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-3-(heptafluoropropyl)benzene, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis often starts with halogenated aromatic precursors. For example, bromination of 3-(heptafluoropropyl)benzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ achieves regioselectivity . Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to suppress side reactions. Purification via fractional distillation or column chromatography (silica gel, hexane/EtOAc) is critical due to fluorinated byproducts .

Q. How can structural confirmation of this compound be performed?

- Methodology : Combine NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). Fluorine-19 NMR is essential to confirm the heptafluoropropyl group’s integrity, with characteristic shifts at δ -70 to -85 ppm . X-ray crystallography may resolve ambiguities in regiochemistry, though crystallizing fluorinated compounds often requires slow evaporation in nonpolar solvents .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Due to light sensitivity and potential irritancy, use amber glassware and work under inert gas (N₂/Ar) in fume hoods. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Storage at -20°C in sealed containers minimizes decomposition .

Advanced Research Questions

Q. How do electronic effects of the heptafluoropropyl group influence nucleophilic aromatic substitution (NAS) reactivity?

- Methodology : Fluorine’s strong electron-withdrawing nature deactivates the benzene ring, limiting NAS to harsh conditions (e.g., Pd-catalyzed coupling). Kinetic studies using substituent constants (σₚ) correlate reaction rates. Computational modeling (DFT) predicts activation barriers for cross-coupling reactions, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What strategies resolve contradictory data in fluorinated byproduct identification during synthesis?

- Methodology : Use GC-MS with electron-capture detection (ECD) for trace fluorinated impurities. Compare retention indices with standards. For ambiguous peaks, tandem MS/MS or ²H/¹⁹F isotopic labeling clarifies fragmentation pathways .

Q. How can computational chemistry predict the compound’s interactions with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzymes/receptors. Focus on hydrophobic interactions from fluorinated groups and halogen bonding with bromine. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What are the challenges in scaling up reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.